

Application Note: Chiral Resolution of 1-(Pyridazin-4-yl)ethanamine

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Compound of Interest

Compound Name:	1-(Pyridazin-4-yl)ethanamine hydrochloride
CAS No.:	1149585-79-4
Cat. No.:	B1429163

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Introduction & Chemical Context

1-(Pyridazin-4-yl)ethanamine is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors where the pyridazine ring serves as a hydrogen bond acceptor.

- **Chemical Structure:** A primary amine attached to a chiral ethyl center at the 4-position of a pyridazine ring.
- **Challenge:** The molecule possesses both a basic primary amine (pKa ~9.0) and a weakly basic, electron-deficient pyridazine ring (pKa ~2.3). This duality often leads to peak tailing in chromatography due to interactions with residual silanols and potential coordination with metal ions.
- **Resolution Strategy:** This guide prioritizes Supercritical Fluid Chromatography (SFC) for speed and Enzymatic Resolution for scalability.

Method A: Preparative Chiral SFC (Recommended)

Best for: Rapid gram-scale separation with easy solvent recovery.

Mechanistic Rationale

SFC is superior to HPLC for this basic amine because the supercritical CO₂ acts as a weak acid, transiently neutralizing the amine and improving peak shape. However, the basicity of the primary amine still requires a basic additive in the modifier.

Protocol Specifications

Parameter	Condition	Notes
Column	Chiralpak IG or Chiralpak AD-H	IG (immobilized amylose) is preferred for robustness against amine modifiers.
Mobile Phase	CO ₂ / Methanol (80:20)	Methanol provides necessary polarity for the heterocycle.
Additive	0.2% Isopropylamine (IPAm) or Diethylamine (DEA)	CRITICAL: Essential to suppress silanol interactions and prevent tailing.
Flow Rate	3.0 - 5.0 mL/min (Analytical)	Scale up linearly for Prep (e.g., 70-100 mL/min for 2cm ID).
Back Pressure	120 bar	Ensures consistent density of supercritical fluid.
Temperature	35°C - 40°C	
Detection	UV @ 254 nm	Pyridazine has strong absorbance here.

Workflow Diagram (SFC)



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Caption: Standard workflow for SFC-based chiral resolution. Rt values are indicative and column-dependent.

Method B: Enzymatic Kinetic Resolution (Green & Scalable)

Best for: Multi-gram to Kilogram scale where chromatography is cost-prohibitive.

Mechanistic Rationale

Candida antarctica Lipase B (CAL-B) is highly effective for 1-heteroarylethylamines. According to the Kazlauskas Rule, CAL-B preferentially acylates the (R)-enantiomer of secondary amines/alcohols, leaving the (S)-amine unreacted.

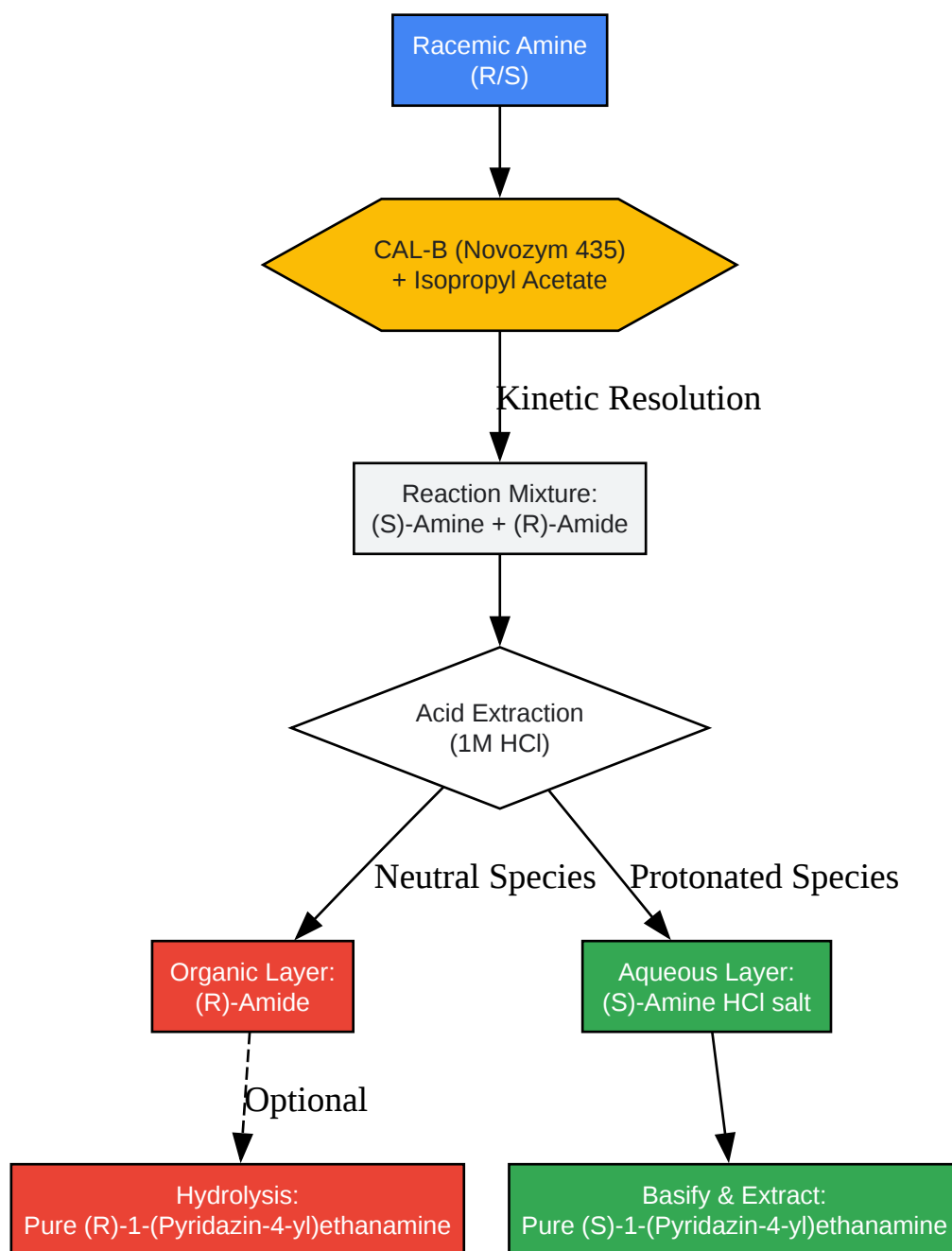
- Reaction: Selective acylation using an ester donor (Ethyl Acetate or Isopropyl Acetate).
- Result: A mixture of (S)-amine and (R)-amide, which can be easily separated by acid-base extraction.

Step-by-Step Protocol

- Setup: In a reaction vessel, dissolve racemic 1-(pyridazin-4-yl)ethanamine (1.0 eq) in Isopropyl Acetate (acts as both solvent and acyl donor). Alternatively, use MTBE with 2.0 eq Ethyl Acetate.
- Catalyst Addition: Add Novozym 435 (Immobilized CAL-B) (10-20% w/w relative to substrate).
- Incubation: Stir at 30°C - 40°C. Monitor conversion via HPLC/UPLC.
 - Stop Point: When conversion reaches ~50% (theoretical maximum yield for resolution).
- Filtration: Filter off the immobilized enzyme (can be recycled).
- Separation (Work-up):

- Add 1M HCl to the filtrate.
- Aqueous Layer: Contains the protonated (S)-amine.
- Organic Layer: Contains the neutral (R)-amide.
- Recovery:
 - Basify the aqueous layer (pH > 10) with NaOH and extract with DCM to recover pure (S)-amine.
 - Hydrolyze the organic layer amide (6M HCl, Reflux) to recover (R)-amine if needed.

Enzymatic Pathway Diagram



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Caption: Kinetic resolution pathway exploiting the Kazlauskas rule for selective acylation.

Method C: Classical Resolution (Diastereomeric Salt Formation)

Best for: Low-tech environments or initial exploratory screening.

While less predictable than SFC or Enzymes, crystallization is robust.

- Resolving Agents: Screen L-Tartaric Acid, Dibenzoyl-L-tartaric acid, and (S)-Mandelic acid.
- Solvent System: Ethanol (absolute) or Ethanol/Water (95:5).
- Protocol: Mix amine (1 eq) with acid (0.5 - 1.0 eq) in hot ethanol. Cool slowly to 4°C. Collect crystals and check optical rotation. Recrystallize to upgrade ee.
 - Note: Pyridazine nitrogens are weakly basic but the primary amine will drive salt formation.

Quality Control & Analytics

To verify the Enantiomeric Excess (ee), use the following analytical method:

- Column: Chiralpak IG-3 or AD-3 (3 μm particle size).
- Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
- Flow: 1.0 mL/min.
- Detection: 254 nm.
- Derivatization (Alternative): If direct separation fails, convert to Mosher's Amide using (R)-MTPA-Cl and analyze via standard C18 HPLC or 19F NMR.

References

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